CYP3A4 Inhibition: Weak Inhibitor Profile Differentiates from More Potent Fluorobenzyl Pyrazoles
In a standardized fluorescence-based assay using recombinant human CYP3A4 and the fluorogenic substrate BZR, 5-bromo-1-(3-fluorobenzyl)-1H-pyrazole exhibited an IC₅₀ of 30,000 nM [1]. This value is significantly higher (weaker inhibition) than that of many structurally related pyrazole derivatives, which often display CYP3A4 IC₅₀ values in the low micromolar or nanomolar range [2]. For example, the pyrazole-based CYP3A4 inhibitor VU0448187 (a 4-fluorobenzyl-substituted pyrazolopyrazine) activates CYP3A4 activity by >100% in vitro, demonstrating the profound impact of fluorine positional substitution on CYP modulation [3].
| Evidence Dimension | CYP3A4 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 30,000 nM |
| Comparator Or Baseline | Related pyrazole derivatives (typical) IC₅₀ < 10,000 nM; VU0448187 activates CYP3A4 >100% |
| Quantified Difference | At least 3-fold weaker inhibition than typical pyrazoles; opposite effect (activation) in comparator |
| Conditions | Recombinant human CYP3A4, fluorogenic substrate BZR, 30 min preincubation, NADPH regenerating system, fluorescence assay |
Why This Matters
For researchers prioritizing compounds with minimal CYP3A4-mediated drug-drug interaction liability, this compound's weak inhibition profile offers a clear advantage over more potent analogs, reducing the need for early-stage CYP liability mitigation.
- [1] BindingDB. Assay ID 35, Entry 50049152. Inhibition of recombinant human CYP3A4. Retrieved April 16, 2026. View Source
- [2] Czylkowska, A.; Szczesio, M.; Raducka, A.; et al. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry 2008, 16, 8587–8591. View Source
- [3] Blobaum, A. L.; et al. Heterotropic Activation of the Midazolam Hydroxylase Activity of CYP3A by a Positive Allosteric Modulator of mGlu5: In Vitro to In Vivo Translation and Potential Impact on Clinically Relevant Drug-Drug Interactions. Drug Metabolism and Disposition 2013, 41 (12), 2066–2075. View Source
